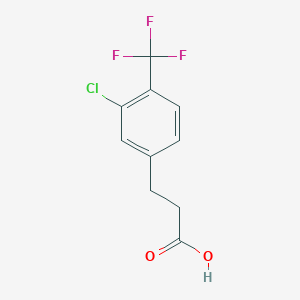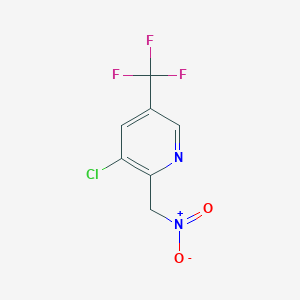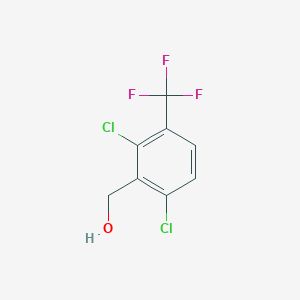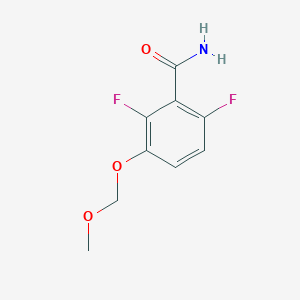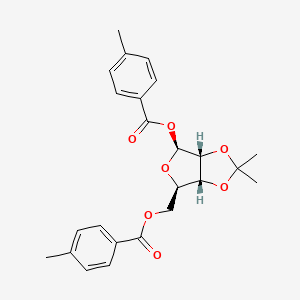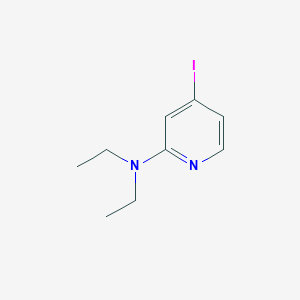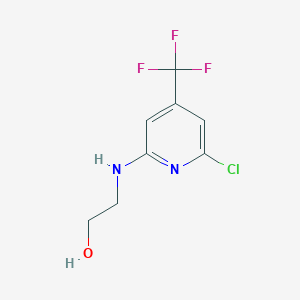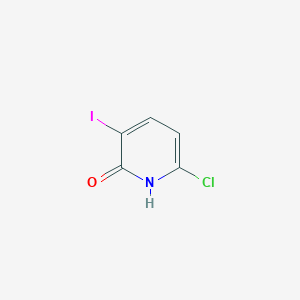![molecular formula C9H14O3 B1398768 Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate CAS No. 365997-31-5](/img/structure/B1398768.png)
Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate
Overview
Description
Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate is a chemical compound . It contains a total of 36 bonds, including 16 non-Hydrogen bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 ester . It also features 1 three-membered ring, 1 six-membered ring, and 1 seven-membered ring .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of these compounds in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate is characterized by a total of 36 bonds, including 16 non-Hydrogen bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 ester . It also features 1 three-membered ring, 1 six-membered ring, and 1 seven-membered ring .Scientific Research Applications
Synthesis and Derivatives
- Reductive Oxa Ring Opening : Photoinduced electron transfer to 7-oxabicyclo[2.2.1]heptan-2-ones generates 3-hydroxycyclohexanone derivatives, aiding in the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses, showcasing the compound's utility in complex carbohydrate synthesis (Cossy et al., 1995).
- Microreactor Technology Adaptation : The pharmaceutical intermediate from (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester was adapted to microreactor technology, indicating the compound's potential in efficient pharmaceutical production (Rumi et al., 2009).
- Aza-Diels-Alder Reactions : The compound's derivatives are synthesized via Aza-Diels-Alder reactions, showing its applicability in the creation of asymmetric, complex molecular structures (Waldmann & Braun, 1991).
Application in Medicinal Chemistry
- Anticancer Activity : Specific analogs of the compound have demonstrated selective toxic and antiproliferative effects against certain cancer cell lines, suggesting its potential in cancer treatment research (Pachuta-Stec & Szuster‐Ciesielska, 2015).
- Enantioselective Synthesis : The compound is crucial in the enantioselective synthesis of certain pharmaceuticals, highlighting its role in the production of chiral drugs (Babl & Reiser, 2022).
Advanced Organic Synthesis
- Scalable Synthesis Routes : The compound's scalable synthesis route is pivotal in the production of enantiomerically pure substances, indicating its importance in large-scale organic synthesis (Maton et al., 2010).
- Synthesis of Complex Molecules : It serves as a starting material for the synthesis of complex molecules like antimalarial agents and cyclic carboxylates, demonstrating its versatility in organic chemistry (Ningsanont et al., 2003).
Mechanism of Action
The mechanism of action for the synthesis of similar compounds involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .
Future Directions
properties
IUPAC Name |
ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-11-9(10)6-3-4-7-8(5-6)12-7/h6-8H,2-5H2,1H3/t6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEAMASTTOYSRW-RNJXMRFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]2[C@H](C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725866 | |
| Record name | Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
CAS RN |
365997-31-5 | |
| Record name | Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

